

Isotopic Labeling and Stability of Levosimendan D3: A Technical Guide

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Compound of Interest

Compound Name: Levosimendan D3

Cat. No.: B15142733

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of Levosimendan to yield its deuterated analog, **Levosimendan D3**. It further outlines a comprehensive stability testing protocol for this isotopically labeled compound. This document is intended for professionals in drug development and research who are utilizing or considering the use of **Levosimendan D3** as an internal standard in pharmacokinetic studies or for other research purposes.

Introduction to Levosimendan and Isotopic Labeling

Levosimendan is a calcium sensitizer used in the treatment of acutely decompensated severe chronic heart failure.^{[1][2][3][4][5]} Its mechanism of action involves increasing the calcium sensitivity of myocytes by binding to cardiac troponin C in a calcium-dependent manner, leading to enhanced cardiac contractility without a significant increase in myocardial oxygen consumption.^{[1][2][3][4][5]} Levosimendan also exhibits vasodilatory effects through the opening of ATP-sensitive potassium channels in vascular smooth muscle.^{[2][3][4]}

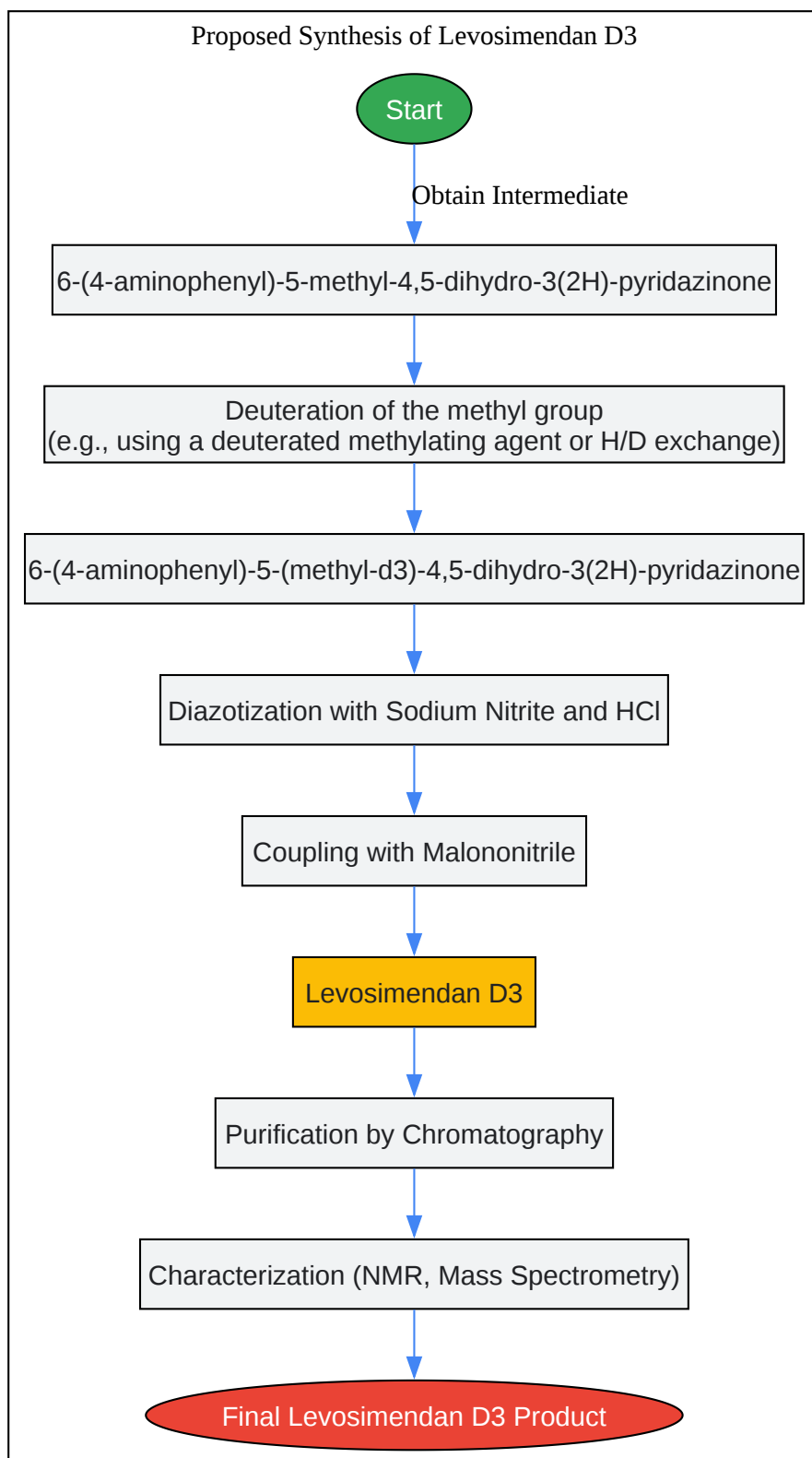
Isotopic labeling, particularly with stable isotopes like deuterium (^2H or D), is a critical technique in drug development.^[6] Deuterated compounds, such as **Levosimendan D3**, are invaluable as internal standards for quantitative bioanalytical assays using mass spectrometry.^{[2][3][4][5]} The introduction of deuterium atoms results in a mass shift that allows for clear differentiation between the analyte and the internal standard, improving the accuracy and precision of pharmacokinetic and metabolic studies.^{[1][3]}

Proposed Isotopic Labeling of Levosimendan D3

The synthesis of **Levosimendan D3** involves the introduction of three deuterium atoms into the Levosimendan molecule. Based on the known synthesis of Levosimendan, a plausible route for deuteration is proposed. A key intermediate in Levosimendan synthesis is 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone.^[7] The deuteration can be strategically introduced at the methyl group of this intermediate.

Proposed Synthetic Workflow

The following diagram illustrates a proposed workflow for the synthesis of **Levosimendan D3**.



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Caption: Proposed synthetic workflow for **Levosimendan D3**.

Experimental Protocol for Synthesis (Hypothetical)

- **Deuteration of the Intermediate:** The starting material, 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, would be subjected to a deuteration reaction targeting the methyl group. This could be achieved through various methods, such as base-catalyzed hydrogen-deuterium exchange in a deuterated solvent like D₂O, or by employing a deuterated methylating agent in the initial synthesis of the pyridazinone ring.
- **Diazotization:** The resulting deuterated intermediate, 6-(4-aminophenyl)-5-(methyl-d₃)-4,5-dihydro-3(2H)-pyridazinone, is then dissolved in a solution of dilute hydrochloric acid. The solution is cooled to 0-5°C, and a solution of sodium nitrite is added dropwise to form the diazonium salt.^[7]
- **Coupling Reaction:** A solution of malononitrile is then added to the reaction mixture.^[7] The diazonium salt couples with the malononitrile to form **Levosimendan D3**.
- **Purification:** The crude **Levosimendan D3** is purified using a suitable chromatographic technique, such as column chromatography or preparative HPLC, to achieve high chemical and isotopic purity.
- **Characterization:** The final product is thoroughly characterized to confirm its identity, purity, and the extent of deuteration. This involves:
 - **Mass Spectrometry (MS):** To confirm the molecular weight of **Levosimendan D3** and determine the isotopic enrichment.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):** To confirm the structure and the specific location of the deuterium atoms by observing the absence of proton signals at the deuterated positions.

Physicochemical and Stability Data

Physicochemical Properties

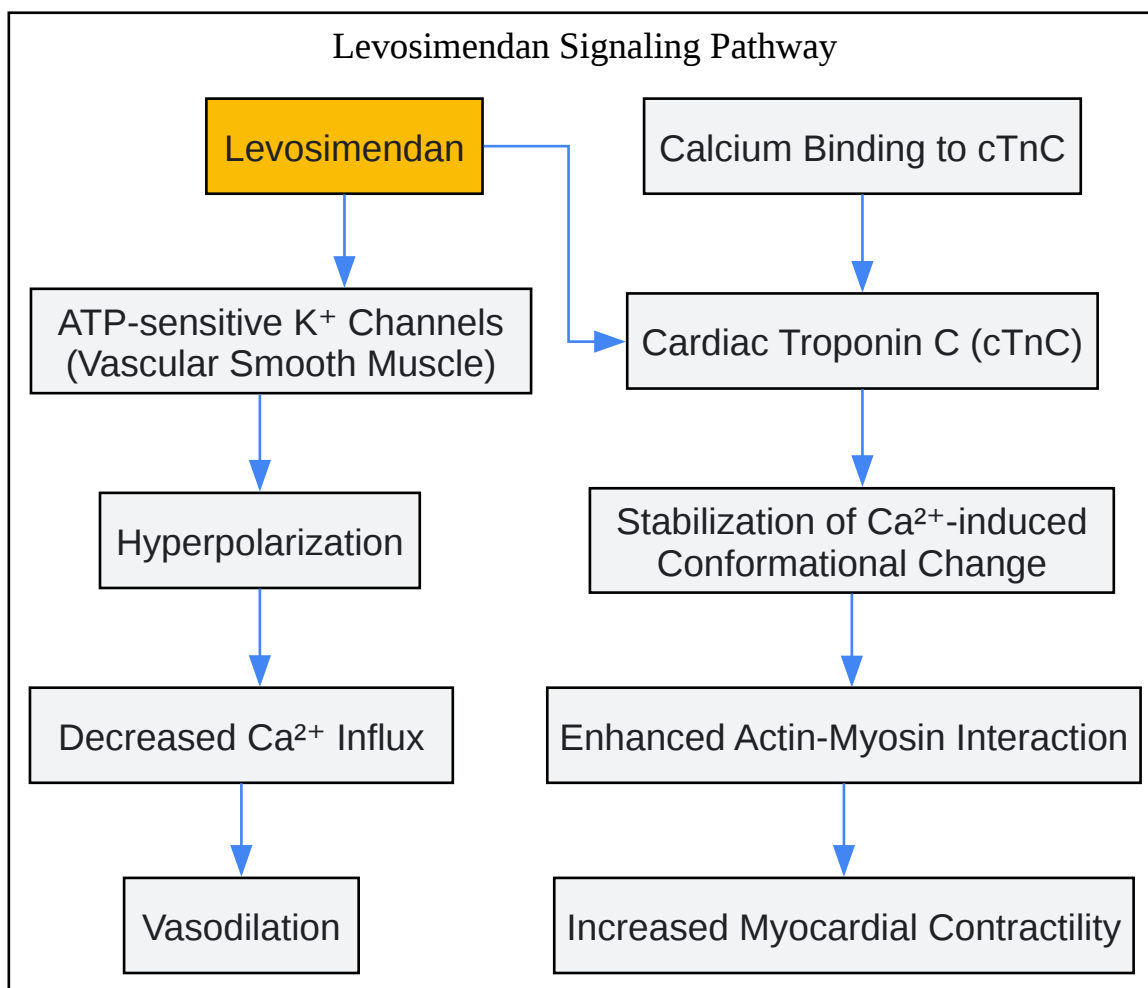
Property	Levosimendan	Levosimendan D3 (Predicted)
Molecular Formula	C ₁₄ H ₁₂ N ₆ O	C ₁₄ H ₉ D ₃ N ₆ O
Molecular Weight	280.28 g/mol	283.30 g/mol
Appearance	Yellow crystalline powder	Yellow crystalline powder
Solubility	Unstable in aqueous solutions at physiological pH	Expected to be similar to Levosimendan

Known Stability of Levosimendan

Condition	Observation	Reference
Aqueous Solution (pH 7.4)	Undergoes hydrolytic decomposition.	[8]
Aqueous Solution (Acidic pH)	More stable at a pH of 3.0.	[8]
Incubation at 40°C for 20 hours	Shows degradation in aqueous solution.	[9][10]
Presence of Sodium Azide	Forms an adduct with sodium azide.	[9][10]
Presence of DTT	Reacts in the presence of dithiothreitol.	[9][10]
Simulated Y-site administration	Stable for 24 hours with various common critical care infusions.	[11]

Mechanism of Action of Levosimendan

The introduction of deuterium atoms is not expected to alter the fundamental mechanism of action of Levosimendan. The primary mechanism involves the sensitization of cardiac troponin C to calcium, leading to a positive inotropic effect.



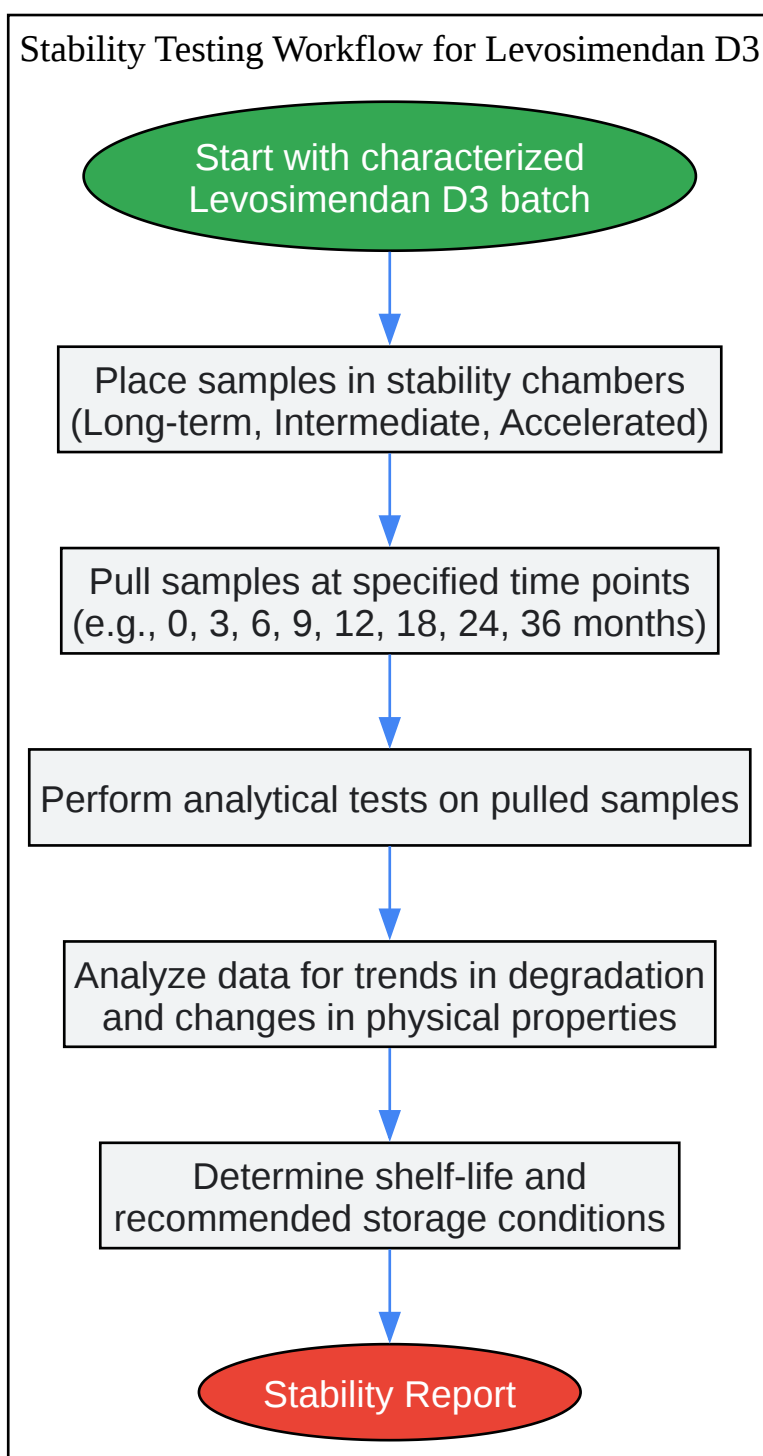
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Caption: Mechanism of action of Levosimendan.

Stability Testing of Levosimendan D3

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for **Levosimendan D3**. The following protocol is based on ICH guidelines for stability testing of new drug substances.

Stability Testing Workflow



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Caption: Workflow for stability testing of **Levosimendan D3**.

Experimental Protocol for Stability Testing

- **Sample Preparation:** A well-characterized batch of **Levosimendan D3** with known purity and isotopic enrichment is used. The material is packaged in containers that are representative of the intended storage containers.
- **Storage Conditions:** Samples are stored under the following conditions as per ICH guidelines:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$
 - Intermediate: $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$
 - Photostability: Samples are also exposed to light according to ICH Q1B guidelines.
- **Testing Schedule:** Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing).
- **Analytical Methods:** At each time point, the following tests are performed:
 - Appearance: Visual inspection for any changes in color or physical state.
 - Purity: A stability-indicating HPLC method is used to determine the purity of **Levosimendan D3** and to quantify any degradation products.
 - Isotopic Enrichment: Mass spectrometry is used to confirm that there is no significant loss of deuterium over time.
 - Water Content: Karl Fischer titration is used to determine the water content.

Hypothetical Stability Data for Levosimendan D3

The following table presents a hypothetical summary of stability data for **Levosimendan D3** under accelerated conditions. This data is illustrative and must be confirmed by experimental studies.

Time Point (Months)	Appearance	Purity (%) by HPLC	Total Impurities (%)	Isotopic Enrichment (%)
0	Yellow Powder	99.8	0.2	99.5
1	Yellow Powder	99.7	0.3	99.5
3	Yellow Powder	99.5	0.5	99.4
6	Yellow Powder	99.1	0.9	99.4

Conclusion

This technical guide provides a comprehensive, albeit partially hypothetical, overview of the isotopic labeling and stability of **Levosimendan D3**. The proposed synthetic route and stability testing protocols are based on established chemical principles and pharmaceutical guidelines. It is imperative that these proposed methods are validated through rigorous experimental work to ensure the quality, purity, and stability of **Levosimendan D3** for its intended use in research and development. The information presented herein serves as a foundational resource for scientists and researchers working with this important analytical standard.

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